molecular formula C11H8ClFN2 B572793 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine CAS No. 1314985-70-0

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

Cat. No.: B572793
CAS No.: 1314985-70-0
M. Wt: 222.647
InChI Key: OFIINFLNDRNROV-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine is an organic compound with the molecular formula C11H8ClFN2 It is a derivative of pyridine, substituted with a chloro and a fluoro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine typically involves the reaction of 3-chloro-4-fluoroaniline with 2-chloropyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is carried out in a solvent mixture of 1,4-dioxane and water, with a palladium catalyst and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The chloro and fluoro groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring can significantly influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-9-5-7(1-3-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIINFLNDRNROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718570
Record name 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-70-0
Record name 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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